5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde
Description
Properties
CAS No. |
62260-62-2 |
|---|---|
Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
5-chloro-1-ethylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-4-8-5(3-10)6(9)7/h3-4H,2H2,1H3 |
InChI Key |
VQLGAYODOSSLFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=C1Cl)C=O |
Origin of Product |
United States |
Preparation Methods
N-Ethylation of 5-Chloro-1H-imidazole-4-carbaldehyde
One common approach to obtain the N-ethyl derivative is the alkylation of 5-chloro-1H-imidazole-4-carbaldehyde with ethylating agents under basic conditions. For example, sodium hydride (NaH) or potassium carbonate (K2CO3) can be used as bases in polar aprotic solvents such as tetrahydrofuran (THF) or polyethylene glycol (PEG-600) to facilitate the nucleophilic substitution at the N-1 position.
Typical procedure : The imidazole aldehyde is dissolved in dry THF or PEG-600, and the base is added to deprotonate the N-1 position. Ethyl iodide or ethyl bromide is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) for several hours until completion, monitored by thin-layer chromatography (TLC).
Work-up : After reaction completion, the mixture is poured into ice water, and the product is extracted with organic solvents such as chloroform or ethyl acetate. The crude product is purified by recrystallization or column chromatography.
Yield and characterization : Yields typically range from 60% to 80%, with melting points and spectroscopic data (IR, 1H NMR) confirming the structure.
Formylation and Chlorination via Vilsmeier-Haack Reaction
The formylation at the 4-position and chlorination at the 5-position of the imidazole ring is commonly achieved using the Vilsmeier-Haack reagent, generated in situ by the reaction of phosphorus oxychloride (POCl3) with N,N-dimethylformamide (DMF).
Procedure : POCl3 is added dropwise to DMF at low temperature (~20 °C) to form the Vilsmeier reagent. The 2-substituted 3,5-dihydroimidazolin-4-one precursor (or the corresponding imidazole derivative) is then added, and the mixture is heated between 50 °C and 80 °C for 1 to 3 hours.
Post-reaction work-up : Excess POCl3 is removed under reduced pressure. The reaction mixture is poured onto ice, and the pH is adjusted to neutral (pH ~7) using saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, dried, and purified by recrystallization.
Outcome : This method yields 5-chloro-imidazole-4-carbaldehyde derivatives with high purity and good yields (typically 50-80%).
Alternative Methods and Modifications
Use of phase transfer catalysts (PTC) : Alkylation reactions have been enhanced by using phase transfer catalysts such as triethylbenzylammonium chloride (TEBAC) to improve yields and reaction rates in heterogeneous systems.
Solvent variations : PEG-600 has been used as a green solvent alternative to traditional organic solvents, facilitating easier work-up and improved environmental profiles.
Direct sulfonylation and amidation : In some synthetic routes, the 5-chloro-1-ethyl-imidazole-4-carbaldehyde is further functionalized by sulfonylation and amidation steps, which require the aldehyde to be prepared in high purity beforehand.
| Step | Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| N-Ethylation | Alkylation with ethyl iodide/bromide | Base (NaH, K2CO3), solvent (THF, PEG-600), 25-50 °C, 12-20 h | 60-80 | Use of PTC improves yield; PEG-600 as green solvent |
| Formylation & Chlorination | Vilsmeier-Haack reaction | POCl3 + DMF (2-4:1 molar ratio), 50-80 °C, 1-3 h | 50-80 | Requires careful pH adjustment; excess POCl3 removal essential |
| Alternative | Direct amidation/sulfonylation | Various sulfonyl chlorides, amines | Variable | Requires pure aldehyde intermediate |
Spectroscopic characterization : The aldehyde proton typically appears as a singlet near δ 9.2 ppm in 1H NMR spectra, confirming the formyl group presence. The ethyl group protons show characteristic quartet and triplet patterns around δ 4.0 ppm (CH2) and δ 1.2 ppm (CH3), respectively.
Infrared (IR) spectra : The aldehyde C=O stretch is observed near 1670 cm^-1, and the C-Cl stretch appears in the fingerprint region, confirming chlorination.
Purity and yield optimization : Use of phase transfer catalysts and solvent choice significantly affect the yield and purity of the N-ethylation step. The Vilsmeier-Haack reaction conditions (temperature, molar ratios) are critical for selective formylation without over-chlorination or decomposition.
The preparation of 5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde is effectively achieved through a two-step process involving N-ethylation of 5-chloro-1H-imidazole-4-carbaldehyde followed by formylation and chlorination via the Vilsmeier-Haack reaction. Optimization of reaction conditions, including the use of phase transfer catalysts and solvent systems, enhances yield and purity. The methods are well-documented in the literature and supported by detailed analytical data, making them reliable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 5-Chloro-1-ethyl-1H-imidazole-4-carboxylic acid
Reduction: 5-Chloro-1-ethyl-1H-imidazole-4-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : This compound has been studied for its antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). In one study, derivatives of imidazole compounds exhibited minimum inhibitory concentrations (MICs) as low as ≤0.25 µg/mL against MRSA .
- Anticancer Activity : Research indicates that 5-chloro-1-ethyl-1H-imidazole-4-carbaldehyde can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values reported at 10 µM and 15 µM respectively. The mechanism involves apoptosis induction through caspase activation .
2. Biological Research
- The compound's ability to interact with enzymes and receptors makes it a valuable tool in biological studies. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to therapeutic effects .
3. Industrial Applications
- Agrochemicals : It is utilized in the synthesis of agrochemical products due to its biological activity.
- Dyes and Pigments : The compound serves as an intermediate in the production of dyes and pigments, leveraging its chemical properties for color development.
Case Studies
Study on MRSA Inhibition : A study synthesized various imidazole derivatives, including this compound, revealing potent activity against MRSA with an MIC ≤0.25 µg/mL. These derivatives were evaluated for cytotoxicity and demonstrated minimal hemolytic activity, indicating potential safety as therapeutic agents .
Antifungal Properties : Another investigation assessed the antifungal efficacy against Cryptococcus neoformans, yielding MIC values as low as ≤0.25 µg/mL for certain derivatives, highlighting their potential in treating fungal infections .
Mechanism of Action
The mechanism of action of 5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde with structurally related imidazole derivatives:
Key Differences and Implications
Substituent Effects on Reactivity
- Ethyl vs.
- Chlorine Position : Chlorine at C5 (as in all listed compounds) withdraws electron density, activating the aldehyde at C4 for nucleophilic attack. This contrasts with 4-Methyl-1H-imidazole-5-carbaldehyde, where the aldehyde at C5 is less activated due to the absence of chlorine .
- Cyclopropyl vs.
Spectroscopic Characterization
- IR Spectroscopy : All analogs show characteristic aldehyde C=O stretches (~1700 cm⁻¹) and N-H stretches (~3100 cm⁻¹). Chlorine substitution may downshift these peaks slightly due to inductive effects .
- NMR : The ethyl group in the target compound would show triplet signals for CH2 groups (~1.3 ppm for CH3, ~4.0 ppm for N-CH2), distinct from the singlet of the methyl group in its analog .
Biological Activity
5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, antimicrobial properties, and other relevant research findings.
Chemical Structure and Properties
The chemical structure of 5-chloro-1-ethyl-1H-imidazole-4-carbaldehyde can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C6H8ClN2O |
| Molecular Weight | 162.59 g/mol |
| CAS Number | 1234567-89-0 (example) |
Synthesis
5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde can be synthesized through various methods, including the reaction of imidazole derivatives with appropriate aldehydes or chlorinating agents. For example, one synthetic route involves the alkylation of imidazole followed by chlorination and oxidation processes to yield the target compound.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of 5-chloro-1-ethyl-1H-imidazole-4-carbaldehyde and its derivatives. In particular, a study evaluated its effectiveness against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 15 | 32 µg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 12 | 64 µg/mL |
| Escherichia coli | 10 | 128 µg/mL |
| Pseudomonas aeruginosa | 8 | >256 µg/mL |
These results indicate that while the compound exhibits some antimicrobial activity, it may not be as potent against all tested organisms, particularly Gram-negative bacteria.
The mechanism through which 5-chloro-1-ethyl-1H-imidazole-4-carbaldehyde exerts its biological effects is not fully understood. However, it is hypothesized that the imidazole ring plays a crucial role in interacting with microbial enzymes or receptors, potentially inhibiting their function.
Case Studies and Research Findings
Several case studies have highlighted the biological activities associated with this compound:
- Antimicrobial Studies : A comprehensive study demonstrated that derivatives of 5-chloro-1-ethyl-1H-imidazole-4-carbaldehyde showed varying degrees of antimicrobial activity, with some modifications leading to enhanced potency against specific bacterial strains .
- Cytotoxicity Assessments : Research indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
- Inflammatory Response Modulation : Another study explored the anti-inflammatory properties of related compounds, indicating that modifications to the imidazole structure could influence their effectiveness in reducing inflammation .
Q & A
Q. What are the key considerations for synthesizing 5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde with high purity?
- Methodological Answer : Synthesis requires controlled conditions to avoid side reactions. For example:
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .
- Stepwise reactions: Halogenation and alkylation steps should be optimized for temperature and reagent stoichiometry. Evidence from similar imidazole derivatives suggests formaldehyde in alkaline conditions can introduce the aldehyde group .
- Purification via column chromatography or recrystallization to isolate the target compound.
Q. How should researchers characterize the compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm the ethyl and aldehyde protons. IR spectroscopy identifies the carbonyl (C=O) stretch (~1700 cm). Mass spectrometry confirms molecular weight .
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX software) resolves bond lengths and angles. For example, weak C–H⋯S and C–H⋯O interactions stabilize crystal packing .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store at 2–8°C in amber vials to prevent photodegradation .
- Use desiccants to avoid hydrolysis of the aldehyde group. Stability studies on related imidazoles suggest degradation occurs at >25°C .
Q. How can researchers validate the compound’s identity when commercial standards are unavailable?
- Methodological Answer :
- Cross-validate with orthogonal techniques: Compare experimental NMR shifts with computed spectra (DFT calculations).
- Synthesize a derivative (e.g., oxime from the aldehyde group) and confirm via melting point analysis .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy .
- Emergency procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Example : If melting points vary, analyze:
| Study | MP (°C) | Synthesis Route | Purity Method |
|---|---|---|---|
| A | 53–54 | Direct alkylation | Recrystallization |
| B | 214–219 | Halogenation + oxidation | Column chromatography |
- Contradictions may arise from polymorphic forms or impurities. Use DSC/TGA to assess thermal behavior.
Q. How to optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- DOE Approach : Vary parameters (temperature, solvent polarity, catalyst loading). For example, trifluoromethyl pyrazole syntheses use formaldehyde in alkaline conditions .
- Monitor byproducts via LC-MS and adjust quenching steps (e.g., rapid cooling to prevent aldehyde oxidation).
Q. What computational tools can predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Use DFT (e.g., Gaussian) to model electrophilic sites. The chloro group at position 5 and aldehyde at position 4 are reactive centers.
- Compare HOMO-LUMO gaps with similar imidazoles (e.g., 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde ).
Q. How to analyze non-covalent interactions in crystal structures using SHELX?
- Methodological Answer :
- Refinement in SHELXL: Assign hydrogen bonds (e.g., C–H⋯O) and π-π stacking. Weak interactions (e.g., C–H⋯S, 3.5185 Å) stabilize the lattice .
- Validate geometric parameters against Cambridge Structural Database (CSD) entries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
